molecular formula C20H19N5O7 B10945372 5-({4-[(1Z)-1-{2-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

5-({4-[(1Z)-1-{2-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

Cat. No.: B10945372
M. Wt: 441.4 g/mol
InChI Key: IDCGCQBEEUKICZ-UUYOSTAYSA-N
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Description

5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is a complex organic compound that features a furoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furoic acid core, the introduction of the phenoxy group, and the attachment of the hydrazono and pyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or hydrazones to hydrazines.

    Substitution: The phenoxy and pyrazolyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furoic acid core can yield carboxylic acids or ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving hydrazones and pyrazoles.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID involves its interaction with molecular targets such as enzymes or receptors. The hydrazono and pyrazolyl groups can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-1H-PYRAZOL-1-YL derivatives: These compounds share the pyrazolyl group and may have similar biological activities.

    Hydrazono derivatives: Compounds with hydrazono groups can exhibit similar reactivity and applications.

    Phenoxy derivatives: These compounds share the phenoxy group and may have similar chemical properties.

Uniqueness

5-{[4-(1-{(Z)-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both hydrazono and pyrazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H19N5O7

Molecular Weight

441.4 g/mol

IUPAC Name

5-[[4-[(Z)-C-methyl-N-[2-(4-nitropyrazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C20H19N5O7/c1-12(22-23-19(26)13(2)24-10-15(9-21-24)25(29)30)14-3-5-16(6-4-14)31-11-17-7-8-18(32-17)20(27)28/h3-10,13H,11H2,1-2H3,(H,23,26)(H,27,28)/b22-12-

InChI Key

IDCGCQBEEUKICZ-UUYOSTAYSA-N

Isomeric SMILES

CC(C(=O)N/N=C(/C)\C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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